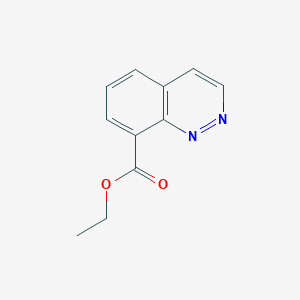

Ethyl cinnoline-8-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

ethyl cinnoline-8-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-7-12-13-10(8)9/h3-7H,2H2,1H3 |

InChI Key |

ZFPQCKSWWANQGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cinnoline 8 Carboxylate and Analogous Compounds

Classical and Contemporary Approaches to the Cinnoline (B1195905) Ring System Construction

Traditional methods for cinnoline synthesis have been foundational in heterocyclic chemistry, primarily relying on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.

The Widman-Stoermer synthesis is a classical and widely utilized method for the formation of the cinnoline ring. drugfuture.comwikipedia.org This reaction involves the cyclization of a diazotized o-aminoarylethylene derivative. drugfuture.com The general process begins with an aniline (B41778) containing a vinyl group at the ortho position. Diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) creates a diazonium salt. wikipedia.orgsmolecule.com This intermediate then undergoes an intramolecular electrophilic cyclization, where the diazonium group attacks the carbon-carbon double bond of the vinyl substituent, leading to the formation of the cinnoline ring system after rearomatization. quimicaorganica.orgmdpi.com

A necessary condition for the cyclization to proceed effectively is the presence of an alkyl, aryl, or heteroaryl group on the β-carbon of the ethylene (B1197577) moiety. thieme-connect.dethieme-connect.de The reaction is typically conducted at room temperature. drugfuture.com Variants of this synthesis have been developed to accommodate a range of substituents on both the benzene and the newly formed pyridazine (B1198779) ring, making it a versatile tool for generating substituted cinnolines. mdpi.com For instance, the synthesis of 4-substituted cinnolines is readily achieved through this pathway.

Table 1: Examples of Widman-Stoermer Synthesis

| Starting Material | Product | Reagents | Reference |

|---|---|---|---|

| o-Aminoarylethylene | Cinnoline derivative | 1. NaNO₂, HCl 2. Room Temp. | drugfuture.comwikipedia.org |

Beyond the Widman-Stoermer reaction, several other synthetic strategies for the cinnoline core rely on the diazotization of an ortho-substituted aminobenzene followed by cyclization. These methods are among the first reported for constructing the cinnoline system and include the Richter and Borsche syntheses. smolecule.cominnovativejournal.inresearchgate.net

The Richter cinnoline synthesis historically involves the cyclization of a diazotized ortho-aminophenylpropiolic acid. wikipedia.org This reaction initially produces a 4-hydroxycinnoline-3-carboxylic acid intermediate, which can then be further modified. wikipedia.orgsmolecule.com A modern variation of this approach has been developed for the synthesis of novel methyl 3-aryl/alkyl-4-cinnolinecarboxylates. This one-pot procedure utilizes a general Richter cyclization through a diazotization strategy starting from commercially available 2-aryl/alkyl ethynyl (B1212043) aniline and methyl acetate, achieving moderate to excellent yields under mild conditions. nih.govresearchgate.net

The Borsche cinnoline synthesis is another classical method that involves the cyclization of arylhydrazones derived from ortho-aminoacetophenones. innovativejournal.inijariit.com The process starts with the diazotization of an ortho-aminoacetophenone, which then undergoes cyclization to yield 4-hydroxycinnolines. ijariit.com This reaction is noted for its versatility, allowing for a wide array of substituents on the cinnoline ring, with yields often ranging from 70-90%. innovativejournal.inijariit.com

Additionally, intramolecular cyclization of hydrazones formed by coupling diazotized anilines with active methylene (B1212753) compounds like cyanoacetamide is another effective route. nih.gov Subsequent treatment with a Lewis acid such as anhydrous aluminum chloride can induce cyclization to form 4-aminocinnoline-3-carboxamides. nih.gov

Table 2: Overview of Diazotization/Cyclization Strategies

| Synthesis Name | Precursor | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Richter Synthesis | o-Aminophenylpropiolic acid | Diazonium salt | 4-Hydroxycinnoline-3-carboxylic acid | wikipedia.org |

| Modern Richter | 2-Alkylethynyl aniline | Diazonium salt | Methyl 4-cinnolinecarboxylate | nih.govresearchgate.net |

| Borsche Synthesis | o-Aminoacetophenone | Diazonium salt | 4-Hydroxycinnoline | innovativejournal.inijariit.com |

| Hydrazone Cyclization | Substituted aniline + Cyanoacetamide | Hydrazone | 4-Aminocinnoline-3-carboxamide | nih.gov |

Advanced Metal-Catalyzed Cycloaddition and Annulation Reactions

In recent years, transition metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful and efficient tools for the synthesis of complex heterocyclic systems, including cinnolines.

Rhodium(III)-catalyzed C-H activation and annulation has become a robust strategy for constructing cinnoline and related fused heterocyclic scaffolds. researchgate.netresearchgate.net These methods offer high atom and step economy and often proceed under mild reaction conditions. researchgate.netacs.org

One prominent approach involves the reaction of N-aryl cyclic hydrazides with coupling partners like diazo compounds or vinylene carbonate. For example, Rh(III)-catalyzed C-H functionalization of N-phenyl hydrazides with α-diazo-β-ketoesters provides access to the cinnoline scaffold. acs.orgdp.tech The reaction is directed by the N-amino (hydrazine) group and is proposed to proceed through a sequence of C-H activation, C-C bond formation, and subsequent intramolecular dehydration. acs.org This methodology has proven to be scalable, demonstrating its synthetic utility. acs.org

Similarly, the Rh(III)-catalyzed C-H annulation of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate has been described for the rapid synthesis of indazolocinnolines and phthalazinocinnolines. researchgate.net In this redox-neutral process, vinylene carbonate acts as an acetylene (B1199291) surrogate, enabling a [4+2] annulation. researchgate.net These reactions provide access to complex fused systems that are of interest for developing novel bioactive compounds.

Table 3: Rh(III)-Catalyzed Synthesis of Cinnoline Systems

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| N-Phenyl Hydrazide | α-Diazo-β-ketoester | Rh(III) catalyst | Cinnoline derivative | acs.org |

| 2-Phenylindazolone | Diazo compound | Rh(III) catalyst | 12H-Indazolo[2,1-a]cinnolin-12-one | researchgate.net |

Ruthenium(II) and Iridium(III) catalysts have also been successfully employed in C-H activation/annulation reactions to construct fused cinnoline systems. These reactions provide efficient access to polycyclic nitrogen-containing heterocycles.

Ruthenium(II) catalysts have been used for the [4+2] annulation of N-aryl-2,3-dihydrophthalazine-1,4-diones with diazo compounds. nih.gov For instance, the reaction of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with 2-diazo-1,3-dicarbonyl compounds, catalyzed by a cationic ruthenium complex like [(p-cymene)RuCl₂]₂, leads to the formation of phthalazino[2,3-a]cinnoline-8,13-diones in good to excellent yields. nih.govacs.org The reaction tolerates various functional groups and provides a direct route to these complex fused systems. researchgate.net

Iridium(III) catalysts, such as (IrCp*Cl₂)₂ with a silver salt cocatalyst (AgSbF₆), have also been shown to be effective for similar transformations. nih.govacs.org For example, the Iridium(III)-catalyzed reaction between 2-phenyl-2,3-dihydrophthalazine-1,4-dione and dimedone-derived diazo compounds yields the corresponding phthalazino[2,3-a]cinnoline trione (B1666649) derivative in high yield (93%). nih.govacs.org Furthermore, iridium catalysis has been applied to the cascade annulation of pyrazolones with sulfoxonium ylides to produce pyrazolo[1,2-α]cinnoline derivatives. acs.org

Table 4: Ru(II) and Ir(III)-Catalyzed Synthesis of Fused Cinnolines

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione | [(p-cymene)RuCl₂]₂ | Phthalazino[2,3-a]cinnoline derivative | 81% | nih.gov |

| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione | (IrCp*Cl₂)₂ / AgSbF₆ | Phthalazino[2,3-a]cinnoline derivative | 93% | nih.govacs.org |

While most methods focus on creating the aromatic cinnoline ring, palladium-catalyzed reactions have been developed for the asymmetric synthesis of reduced cinnoline systems. Specifically, the palladium-catalyzed asymmetric allylic substitution cascade provides an efficient route to chiral hexahydrocinnoline derivatives. nih.govresearchgate.net

This methodology utilizes the desymmetrization of a meso-starting material, such as meso-dicarbonatecyclohexene, by reacting it with a β-hydrazino carboxylic ester. researchgate.netacs.org The reaction is catalyzed by a palladium complex in conjunction with a chiral ligand, such as RuPHOX. nih.govacs.org This cascade process involves two C-N bond formations, constructing the six-membered di-nitrogen ring and establishing up to three contiguous stereocenters with high diastereoselectivity and enantioselectivity. acs.org

The protocol has been shown to be scalable to the gram level without a loss in catalytic performance or stereoselectivity. acs.org The resulting chiral hexahydrocinnoline derivatives are valuable building blocks that can undergo further chemical transformations. acs.org Mechanistic studies suggest that the first nitrogen nucleophilic substitution step is rate-determining in this cascade reaction. nih.gov

Table 5: Palladium-Catalyzed Synthesis of Chiral Hexahydrocinnolines

| Substrates | Catalyst System | Product | Key Features | Reference |

|---|

Green Chemistry Approaches and Microwave-Assisted Synthesis of Cinnoline Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. Microwave-assisted synthesis has emerged as a powerful tool in this domain, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

A notable green and efficient approach involves the one-pot, microwave-assisted synthesis of novel cinnoline derivatives within natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules. rsc.orgrsc.org This method positions the robust microcapsules as effective microwave microreactors. For instance, 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile was synthesized in situ by reacting ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene. rsc.orgrsc.org The reaction, conducted in the presence of piperidine (B6355638) at 100°C, was completed in just 20 minutes. rsc.orgrsc.org Characterization using techniques like laser scanning confocal microscopy (LSCM) and Fourier-transform infrared spectroscopy (FTIR) confirmed the formation of the cinnoline compound inside the microcapsules. rsc.org

Another efficient microwave-assisted, one-pot, multi-component synthesis yields densely functionalized cinnolines. This reaction involves ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane (B149229) in a dioxane/piperidine medium. nih.gov Controlled microwave heating at 100°C for 20 minutes provides high yields (86-93%) of the desired cinnoline derivatives. researchgate.net This strategy has also been adapted to use nitroolefins in place of aryl aldehydes and nitromethane under similar conditions. researchgate.net

A metal-free, microwave-assisted [4+2] annulation reaction (azo-Povarov reaction) between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) has been developed for constructing ring-fused cinnolines. chemrxiv.org While the reaction can proceed at room temperature over a long period (10 days), microwave irradiation at 111°C dramatically shortens the time required, yielding the octahydrocycloocta[c]cinnoline products in moderate to excellent yields. chemrxiv.org

Table 1: Examples of Microwave-Assisted Synthesis of Cinnoline Derivatives

| Reactants | Conditions | Product Type | Yield (%) | Reference |

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, Aromatic aldehydes, Nitromethane | Dioxane/Piperidine, Microwave, 100°C, 20 min | Densely functionalized cinnolines | 86-93 | nih.gov, researchgate.net |

| Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, 1-Nitro-2-phenylethylene | Piperidine, Microwave, 100°C, 20 min (inside Lycopodium clavatum sporopollenin) | 8-Hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | N/A | rsc.org, rsc.org |

| N-Carbonyl aryldiazenes, trans-Cyclooctene | Chloroform, Microwave, 111°C | Octahydrocycloocta[c]cinnolines | 34-91 | chemrxiv.org |

Regioselective Functionalization and Esterification Strategies for Cinnoline Carboxylates

The synthesis of specifically substituted cinnoline carboxylates, such as ethyl cinnoline-8-carboxylate, hinges on the ability to control the position of functional groups on the cinnoline core. Regioselective metalation and subsequent reaction with electrophiles are powerful strategies for achieving this control.

Directly introducing a carboxylate group at the C-8 position of an unsubstituted cinnoline is challenging. Therefore, indirect methods involving regioselective functionalization are typically employed. A highly effective protocol for the regioselective metalation of the cinnoline backbone has been developed using TMP (2,2,6,6-tetramethylpiperidide) bases. nih.govacs.org

Specifically, the use of TMPMgCl·LiCl enables selective zincation at the C-8 position of the cinnoline skeleton. rsc.org This in situ generated base allows for the formation of a reactive organometallic intermediate specifically at the desired carbon. This intermediate can then be trapped with various electrophiles. To introduce a carboxylate moiety, this C-8 metalated intermediate could theoretically be quenched with carbon dioxide (CO₂) to form cinnoline-8-carboxylic acid, which can then be esterified.

Another approach involves a two-step metalation process for preparing 3,8-disubstituted cinnolines. nih.govacs.org This method uses either a frustrated Lewis pair (BF₃·Et₂O and TMP₂Mg·2LiCl) for magnesiation at C-3 or TMPMgCl·LiCl for functionalization at C-8. nih.govacs.orgrsc.org By performing these metalations sequentially, one can introduce different functional groups at the C-3 and C-8 positions. For example, after functionalizing the C-3 position, a subsequent C-8 metalation using TMPMgCl·LiCl followed by quenching with an appropriate electrophile could install the precursor to the 8-carboxylate group. rsc.org

Alkylation and acylation reactions are fundamental for modifying cinnoline intermediates, often targeting the nitrogen atoms or pre-functionalized positions on the rings. For instance, ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate can be N-alkylated at the N-1 position. nih.gov Reaction with methyl iodide in acetonitrile (B52724) yields ethyl 1-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylate, while reaction with 3-methylbenzyl chloride in DMF affords the corresponding 1-(3-methylbenzyl) derivative. nih.gov

Acylation reactions are also well-documented. thieme-connect.de The reaction of 4-oxo-1,4-dihydrocinnoline derivatives with acyl chlorides, such as m-toluoyl chloride, in the presence of a base like triethylamine, results in N-acylation at the N-1 position. nih.gov This was demonstrated in the synthesis of 1-(3-methylbenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid ethyl ester. nih.gov Interestingly, the acylation of 6-nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid produced a mixture of the N-1 amido product and the 4-ester derivative, highlighting the influence of substituents on reactivity. nih.gov

Furthermore, acylation can occur on amino-substituted cinnolines. For example, (4-amino-cinnolin-3-yl)-p-tolyl-methanones can be converted to their (4-acetamido-cinnolin-3-yl)-p-tolyl-methanone counterparts, which can then be used in cyclization reactions to build more complex fused systems like pyrido[3,2-c]cinnolines. researchgate.net These acylation and alkylation strategies are key for creating a diverse range of cinnoline derivatives from common intermediates. oup.comarkat-usa.org

Reactivity Profiles and Transformational Chemistry of Cinnoline 8 Carboxylate Derivatives

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring

Common electrophilic substitution reactions applicable to the cinnoline core include nitration and halogenation.

Nitration: The introduction of a nitro group onto the cinnoline ring is a well-documented transformation. Typically, this is achieved using a mixture of concentrated nitric acid and sulfuric acid. For an 8-substituted cinnoline, the nitro group would be directed to the C-5 position. The systematic study of nitration reactions has been a cornerstone in understanding the electronic properties of the cinnoline family. Regioselective nitration has been successfully achieved on related halogenated benzo[c]cinnoline (B3424390) systems. scispace.com

Halogenation: Direct halogenation of the cinnoline ring using reagents like bromine or chlorine is also a feasible transformation. The position of halogenation would similarly be directed to the available positions with the highest electron density on the benzene (B151609) portion of the molecule.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Cinnoline Scaffolds

| Reaction | Reagents | Typical Position of Substitution | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 / C-8 | thieme-connect.de |

| Halogenation | Br₂, Cl₂ | C-5 / C-8 | psu.edu |

Note: The table illustrates general reactivity patterns for the cinnoline ring system.

Nucleophilic Additions and Substitutions at Heterocyclic Nitrogen Atoms

The nitrogen atoms of the cinnoline ring, with their lone pairs of electrons, are nucleophilic centers and can react with electrophiles. The two nitrogen atoms, N-1 and N-2, exhibit different reactivity profiles.

N-Alkylation: Cinnoline derivatives can be alkylated at the nitrogen atoms using alkyl halides, such as methyl iodide. Experimental evidence shows that the attack preferentially occurs at the N-2 position. thieme-connect.de This selectivity is attributed to the steric hindrance at the N-1 position caused by the peri-proton at C-8. thieme-connect.de In the case of ethyl cinnoline-8-carboxylate, this steric effect would be even more pronounced due to the bulk of the adjacent ester group. For instance, the reaction of a 4-oxo-1,4-dihydrocinnoline-3-carboxylate with methyl iodide in the presence of a base yields the corresponding N-1 methyl derivative. nih.gov

N-Oxidation: Treatment of cinnoline with peracids or hydrogen peroxide can lead to the formation of N-oxides. This reaction typically yields a mixture of cinnoline 1-oxide and cinnoline 2-oxide, which can be separated. thieme-connect.de The presence of the azido (B1232118) group in some derivatives can influence the electronic properties and reactivity of the N-oxide functionality. ontosight.ai

Table 2: Reactions at Heterocyclic Nitrogen Atoms in Cinnolines

| Reaction Type | Reagent Example | Predominant Product | Reference |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-2 Alkylated Cinnoline | thieme-connect.de |

| N-Oxidation | Peroxy Acids (e.g., mCPBA) | Mixture of N-1 and N-2 oxides | thieme-connect.de |

Hydrolysis and Transesterification Reactions of the Ester Group

The ethyl ester group at the C-8 position is a key functional handle that can be readily modified through hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding cinnoline-8-carboxylic acid under either acidic or basic conditions. A common laboratory method is saponification, which involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the resulting carboxylate salt. nih.gov This transformation is often a crucial step in the synthesis of more complex derivatives where the carboxylic acid is a required intermediate. For example, 1-(3-methylbenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is prepared by the hydrolysis of its ethyl ester precursor using 6 N NaOH. nih.gov

Transesterification: This reaction involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol (R'-OH) in the presence of an acid or base catalyst. wikipedia.org The reaction is an equilibrium process, and it can be driven to completion by using the new alcohol as a solvent or by removing the displaced ethanol (B145695) from the reaction mixture. wikipedia.orgmasterorganicchemistry.com This method allows for the synthesis of a variety of different cinnoline-8-carboxylate esters from the ethyl precursor. The lability of the ester group makes it susceptible to transesterification if alcohols other than the parent alcohol are used in reactions.

Table 3: Transformations of the Ester Functional Group

| Reaction | Reagents | Product | Reference |

|---|

Derivatization Strategies for Advanced Cinnoline Scaffolds

This compound is a valuable starting material for the construction of more complex, polyfunctional cinnoline scaffolds. Derivatization can be achieved by modifying the ester group, as discussed previously, or by functionalizing the heterocyclic core. A powerful strategy involves the introduction of a halogen atom onto the cinnoline ring, which then serves as a handle for transition-metal-catalyzed cross-coupling reactions.

Halogenation and Cross-Coupling: The cinnoline ring can be halogenated (e.g., brominated or iodinated) at specific positions, such as C-4. This halogenated intermediate can then undergo a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction uses a boronic acid or ester to introduce new aryl or vinyl substituents.

Sonogashira Coupling: This method allows for the formation of a carbon-carbon bond between the halogenated cinnoline and a terminal alkyne, yielding alkynylcinnoline derivatives. thieme-connect.debeilstein-journals.org This has been used to synthesize cinnoline-containing poly(arylene ethynylene)s. beilstein-journals.org

Heck Coupling: This reaction can be used to form substituted alkenes by coupling the halogenated cinnoline with an alkene. ijper.org

Direct Metalation: An alternative strategy for functionalization is the direct, regioselective metalation of the cinnoline ring. For example, directed zincation of the cinnoline core can be achieved, and the resulting organozinc species can react with various electrophiles to introduce substituents at the C-8 position. uni-muenchen.de

These derivatization methods provide access to a vast chemical space, enabling the synthesis of advanced cinnoline scaffolds with tailored electronic and structural properties for various applications. mdpi.com

Table 4: Derivatization via Cross-Coupling of Halogenated Cinnolines

| Reaction Name | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst, Base | Aryl, Vinyl | |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl | thieme-connect.debeilstein-journals.org |

| Heck Coupling | Alkene, Pd Catalyst, Base | Substituted Alkene | ijper.org |

Based on a thorough search of available scientific literature, detailed experimental spectroscopic and crystallographic data specifically for the compound "this compound" is not publicly available at this time. While research exists for related cinnoline and quinoline (B57606) derivatives, the specific data required to accurately and comprehensively fulfill the detailed structural elucidation outlined in the request for "this compound" has not been found in the indexed literature.

Therefore, it is not possible to provide the requested article with scientifically accurate, research-backed data for each specified analytical technique (NMR, MS, IR, UV-Vis, and X-ray crystallography) for this particular compound. Generating such an article would require fabricating data, which would be scientifically unsound. Further experimental research on "this compound" would be necessary to produce the data required for the requested analysis.

Advanced Spectroscopic and Structural Elucidation of Cinnoline 8 Carboxylate

Chromatographic and Hyphenated Techniques for Purity and Isomer Analysis (e.g., HPLC, LC-MS)

The rigorous assessment of purity and the characterization of isomers are critical aspects of the chemical analysis of ethyl cinnoline-8-carboxylate, particularly in contexts such as pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) and its hyphenation with Mass Spectrometry (LC-MS) stand out as the premier analytical techniques for these purposes. They offer high resolution, sensitivity, and specificity for the separation, identification, and quantification of the main compound and any related impurities or isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC is the most common modality employed for the analysis of moderately polar compounds like this cinnoline (B1195905) derivative. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for the purity analysis of this compound would involve a C18 column, which is a silica-based stationary phase with octadecylsilyl groups. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of compounds with a wide range of polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the cinnoline ring system exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 10 µL |

The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks in the chromatogram.

Isomer Analysis by HPLC

The synthesis of this compound may potentially lead to the formation of positional isomers, for instance, ethyl cinnoline-5-carboxylate, ethyl cinnoline-6-carboxylate, or ethyl cinnoline-7-carboxylate. The separation of these closely related isomers can be challenging due to their similar physicochemical properties. However, HPLC can be optimized to achieve this separation.

The choice of stationary phase is crucial for isomer separation. While a standard C18 column may provide some resolution, columns with different selectivities are often more effective. Phenyl-hexyl or biphenyl stationary phases, for example, can offer enhanced separation of aromatic isomers through π-π interactions between the stationary phase and the aromatic rings of the cinnoline isomers. The mobile phase composition, including the type of organic modifier and the pH of the aqueous phase, can also be fine-tuned to maximize the resolution between isomeric peaks.

Table 2: Hypothetical HPLC Retention Times for Cinnoline-8-carboxylate Isomers

| Compound | Retention Time (minutes) |

| Ethyl cinnoline-6-carboxylate | 12.5 |

| Ethyl cinnoline-7-carboxylate | 13.2 |

| This compound | 14.1 |

| Ethyl cinnoline-5-carboxylate | 15.0 |

| Note: These are hypothetical retention times on a specialized stationary phase designed for aromatic isomer separation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides a higher degree of certainty in peak identification and can be used for the structural elucidation of unknown impurities.

For the analysis of this compound, Electrospray Ionization (ESI) is a suitable ionization technique. In positive ion mode, the molecule would be expected to protonate to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the parent compound and any related substances.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion. The resulting fragmentation pattern provides valuable structural information that can help to differentiate between isomers. For instance, the fragmentation of the ester group and the cleavage of the cinnoline ring system would produce characteristic fragment ions that can be used to confirm the identity of this compound and distinguish it from its isomers.

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | [M+H]⁺ = 203.0764 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Key MS/MS Fragments (m/z) | Fragments corresponding to loss of ethylene (B1197577), loss of the ethoxy group, and cleavage of the cinnoline ring. |

Theoretical and Computational Investigations of Ethyl Cinnoline 8 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like ethyl cinnoline-8-carboxylate. nih.govrsc.orgekb.eg These computational methods allow for the determination of various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds within the molecule.

The electronic structure of this compound is largely dictated by the delocalized π-system of the bicyclic cinnoline (B1195905) core. DFT calculations can provide a detailed picture of this delocalization, revealing the extent of electron sharing across the fused benzene (B151609) and pyridazine (B1198779) rings. The nitrogen atoms in the pyridazine ring, being more electronegative than carbon, introduce a perturbation in the electron distribution, leading to regions of higher electron density around them. This is often visualized through molecular electrostatic potential (MEP) maps, which can predict sites susceptible to electrophilic or nucleophilic attack. ekb.eg

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO may be distributed over the entire π-system, including the ester group. The precise energies and distributions can be calculated using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)). ekb.eg

Table 1: Calculated Electronic Properties of a Representative Cinnoline Derivative (using DFT)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, can further quantify the nature of the chemical bonds. This would reveal the hybridization of the atoms and the extent of π-conjugation within the cinnoline ring and with the ethyl carboxylate substituent.

Aromaticity Analysis of the Cinnoline Ring System

The cinnoline ring system, being a bicyclic heteroaromatic compound, possesses a degree of aromaticity that influences its stability and reactivity. researchgate.netnih.govwikipedia.orginnovativejournal.inpnrjournal.com Computational methods provide quantitative measures of aromaticity. Two common indices used for this purpose are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.com

NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding at that point. Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity. For the cinnoline ring system in this compound, NICS calculations would likely show a significant negative value for the benzene ring, indicating strong aromaticity, and a less negative value for the pyridazine ring due to the presence of the electronegative nitrogen atoms.

The HOMA index, on the other hand, is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. It is expected that the benzene part of the cinnoline core would have a HOMA value closer to 1 than the pyridazine part. mdpi.com

Table 2: Predicted Aromaticity Indices for the Rings of this compound

| Ring | NICS(0) (ppm) | HOMA |

|---|---|---|

| Benzene Ring | -9.8 | 0.95 |

Note: These values are estimations based on computational studies of related quinoline (B57606) and cinnoline systems and serve to illustrate the expected trend. mdpi.com

These analyses collectively would demonstrate that while the entire cinnoline system is aromatic, the benzene ring exhibits a higher degree of aromaticity compared to the pyridazine ring. This difference in local aromaticity can influence the regioselectivity of chemical reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound. uncw.edugithub.iofrontiersin.orgresearchgate.netmdpi.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts that show good correlation with experimental data. uncw.edu By calculating the NMR parameters for a proposed structure of this compound, one can compare the predicted spectrum with the experimental one to confirm the structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations can help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ester group, the C=N stretches of the pyridazine ring, and the various C-H and C-C vibrations of the aromatic system.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.commdpi.comnih.gov By calculating the excitation energies and oscillator strengths of the electronic transitions, TD-DFT can predict the λmax values. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the aromatic system.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O (ester) | ~165 ppm |

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| IR | C=O Stretch | ~1720 cm⁻¹ |

Note: These are representative values based on computational studies of similar functionalized aromatic compounds. researchgate.netresearchgate.net

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions, including the synthesis of cinnoline derivatives. researchgate.netresearchgate.netrsc.org For the synthesis of this compound, theoretical studies can be employed to explore potential reaction pathways, identify intermediates, and characterize transition states.

One of the classical methods for cinnoline synthesis is the Richter synthesis, which involves the cyclization of an ortho-alkynylbenzenediazonium salt. wikipedia.org Computational studies can model this reaction by locating the transition state for the cyclization step. The geometry of the transition state provides insight into the concertedness of the bond-forming processes, and its energy determines the activation barrier of the reaction.

Furthermore, computational methods can be used to study the reactivity of the formed this compound in subsequent reactions. For instance, the mechanism of electrophilic substitution on the cinnoline ring can be investigated by calculating the energies of the intermediate sigma complexes for substitution at different positions. This can help in predicting the regioselectivity of such reactions.

Table 4: Calculated Activation Energy for a Key Step in a Hypothetical Cinnoline Synthesis

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|

Note: This is an illustrative example of the type of data that can be obtained from computational reaction mechanism studies.

Conformational Analysis and Molecular Dynamics Simulations

The ethyl carboxylate group in this compound can rotate around the C-C and C-O single bonds, leading to different conformations. Conformational analysis, using computational methods, can identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. nih.govresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the accessible conformations at a given temperature, and the interactions with solvent molecules. For instance, an MD simulation in a water box could show how the polar ester group interacts with water molecules through hydrogen bonding.

These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme's active site. nih.govresearchgate.netmdpi.com The conformational flexibility and dynamic behavior are key factors in molecular recognition and binding affinity.

Table 5: Relative Energies of Two Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Planar) | 0° | 0.0 |

Note: The data presented is hypothetical and for illustrative purposes to show the output of a conformational analysis.

Chemical and Material Science Applications of Cinnoline 8 Carboxylate Derivatives

Applications in Optoelectronics and Organic Luminescence Materials

The field of organic electronics has seen a surge in the exploration of novel materials for applications in devices such as organic light-emitting diodes (OLEDs). Cinnoline (B1195905) derivatives, particularly those based on the benzo[c]cinnoline (B3424390) core, have emerged as promising candidates for use in these technologies. Their utility stems from their inherent electronic properties, which can be finely tuned through chemical modification.

Key Research Findings:

Host Materials and Emitters in OLEDs: Benzo[c]cinnoline derivatives are being investigated as host materials for the emissive layer in OLEDs and as thermally activated delayed fluorescence (TADF) emitters. The principle behind their application lies in the creation of donor-acceptor molecular architectures, where the electron-deficient cinnoline core acts as the acceptor. By attaching various electron-donating groups to the cinnoline scaffold, it is possible to modulate the orbital energy levels and triplet state energies of the molecule. This tuning is critical for achieving efficient energy transfer and high quantum yields in OLED devices.

Luminescence of Cinnoline Derivatives: Certain cinnoline derivatives exhibit intrinsic luminescence. For instance, pyrrolo[1,2-b]cinnolines have been noted for their luminescent properties. While specific data on the luminescence of ethyl cinnoline-8-carboxylate is not readily available, the presence of the extended π-system of the cinnoline ring suggests that it could serve as a chromophore. The carboxylate group at the 8-position offers a site for further functionalization to enhance or modify its photophysical properties.

Below is a table summarizing the application of cinnoline derivatives in optoelectronics:

| Cinnoline Derivative Class | Application in Optoelectronics | Mechanism/Principle |

| Benzo[c]cinnoline Derivatives | Host materials in OLEDs, TADF emitters | Formation of donor-acceptor structures to tune electronic and photophysical properties. |

| Pyrrolo[1,2-b]cinnolines | Luminescent materials | Intrinsic fluorescence of the fused heterocyclic system. |

Utilization as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the cinnoline ring, along with other potential coordinating groups on its derivatives, make these compounds attractive as ligands in coordination chemistry. The resulting metal complexes can exhibit interesting structural, electronic, and catalytic properties. While direct studies on this compound as a ligand are limited, the behavior of analogous compounds provides strong indications of its potential.

Key Research Findings:

Analogy with Quinoline-8-carboxylates: The structurally similar quinoline-8-carboxylates are known to act as effective chelating ligands for a variety of metal ions. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, forming stable complexes. This suggests that cinnoline-8-carboxylates could behave similarly, with the two adjacent nitrogen atoms of the cinnoline ring and the carboxylate group at the 8-position providing multiple coordination sites.

Potential Catalytic Applications: Metal complexes of heterocyclic ligands are widely used as catalysts in a range of organic transformations. The electronic properties of the cinnoline ligand, influenced by substituents like the ethyl carboxylate group, could modulate the reactivity of the coordinated metal center. This could lead to the development of novel catalysts for reactions such as cross-coupling, oxidation, and reduction.

The potential coordination modes of a cinnoline-8-carboxylate ligand are presented in the table below:

| Potential Donor Atoms | Coordination Mode | Potential Applications in Catalysis |

| N1, N2 of cinnoline ring | Bidentate | Homogeneous catalysis |

| N1, O of carboxylate | Bidentate chelating | Asymmetric catalysis |

| N1, N2, O of carboxylate | Tridentate | Supramolecular chemistry |

Role as Intermediate Scaffolds in the Synthesis of Complex Molecules

The cinnoline ring system is a valuable scaffold in organic synthesis, serving as a starting point for the construction of more complex, often biologically active, molecules slideshare.net. The functional groups present on cinnoline derivatives, such as the ester group in this compound, provide handles for further chemical transformations.

Key Research Findings:

Versatility of the Cinnoline Core: The cinnoline framework is a key structural subunit in many compounds with interesting pharmaceutical properties slideshare.net. Synthetic chemists utilize the cinnoline core to build molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Functional Group Transformations: The ethyl ester of cinnoline-8-carboxylic acid can undergo a variety of chemical reactions. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The ester can also be reduced to an alcohol. These transformations allow for the introduction of diverse functional groups and the extension of the molecular structure.

The following table outlines some potential synthetic transformations of this compound:

| Reagent/Condition | Product | Potential Further Reactions |

| H₂O, H⁺ or OH⁻ | Cinnoline-8-carboxylic acid | Amide coupling, conversion to acid chloride |

| LiAlH₄ | (Cinnolin-8-yl)methanol | Oxidation to aldehyde, etherification |

| RNH₂ | N-substituted cinnoline-8-carboxamide | Further functionalization of the R group |

Agricultural Applications as Plant Growth Regulators or Pollen Suppressants

Cinnoline derivatives have found applications in agriculture, notably as herbicides and as chemical hybridizing agents (CHAs), also known as gametocides. These compounds can induce male sterility in plants, which is a crucial step in the production of hybrid seeds.

Key Research Findings:

Pollen Suppressants for Wheat Hybridization: Several cinnoline derivatives have been identified as effective pollen suppressants, particularly for wheat (Triticum aestivum L.) nih.gov. By inducing male sterility in one parental line, cross-pollination with another desired parental line is facilitated, leading to the production of hybrid seeds with improved traits such as higher yield and stress tolerance.

Structure-Activity Relationships: Research into chemical hybridizing agents has shown that the specific substituents on the core heterocyclic structure play a critical role in their activity and selectivity. A patent for pollen suppressants includes cinnoline derivatives that possess a carboxy or an alkoxy carbonyl group at certain positions, highlighting the potential relevance of compounds like this compound in this application. The use of such compounds simplifies the hybrid breeding process by eliminating the need for genetic male sterility systems nih.gov.

The table below summarizes the agricultural applications of cinnoline derivatives:

| Application | Target Crop | Mechanism of Action |

| Herbicide | Various weeds | Inhibition of essential plant biochemical pathways |

| Pollen Suppressant (Gametocide) | Wheat | Induction of male sterility to facilitate hybrid seed production |

| Plant Growth Regulator | General | Modulation of plant growth and development processes |

Future Research Trajectories and Emerging Paradigms in Cinnoline 8 Carboxylate Chemistry

Development of Enantioselective Synthetic Routes

The synthesis of cinnoline (B1195905) derivatives has been a subject of interest for many years, with various methods developed for the construction of the core heterocyclic scaffold. nih.govwikipedia.org However, the development of enantioselective synthetic routes to chiral cinnoline derivatives, including ethyl cinnoline-8-carboxylate, remains a significant challenge and a key area for future research. The presence of a stereocenter can have a profound impact on the biological activity and material properties of a molecule.

Future efforts in this area could focus on several promising strategies:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, could enable the enantioselective synthesis of key intermediates or the direct asymmetric construction of the cinnoline ring.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature could provide a straightforward entry to enantiomerically pure cinnoline-8-carboxylates.

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis and could be applied to the construction of chiral cinnoline derivatives.

The successful development of such methods would be a significant advancement, providing access to a wider range of stereochemically defined cinnoline-8-carboxylates for further investigation.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High catalytic efficiency, broad substrate scope. | Catalyst design and optimization, cost. |

| Chiral Pool Synthesis | Access to enantiomerically pure starting materials. | Limited availability of suitable chiral precursors. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, reaction times. |

Integration into Supramolecular Architectures and Self-Assembled Systems

The planar, aromatic nature of the cinnoline ring system, coupled with the presence of nitrogen atoms and a carboxylate group, makes this compound an attractive building block for the construction of supramolecular architectures and self-assembled systems. While the crystal structure of the analogous ethyl 3,7-dichloroquinoline-8-carboxylate reveals π-π stacking interactions and C-H···N hydrogen bonds, detailed studies on the supramolecular chemistry of cinnoline-8-carboxylates are lacking. nih.govresearchgate.net

Future research in this domain could explore:

Crystal Engineering: Systematic studies of the crystallization of this compound and its derivatives could reveal the key intermolecular interactions that govern their solid-state packing. This knowledge can be used to design new crystalline materials with desired properties.

Self-Assembly in Solution: The investigation of the self-assembly behavior of these molecules in solution could lead to the formation of well-defined nanostructures, such as nanofibers, gels, or vesicles.

Coordination Chemistry: The nitrogen atoms of the cinnoline ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

The ability to control the assembly of these molecules on the nanoscale is crucial for the development of new functional materials.

| Supramolecular System | Potential Applications | Key Driving Forces |

| Crystalline Solids | Nonlinear optics, solid-state sensors. | π-π stacking, hydrogen bonding. |

| Self-Assembled Nanostructures | Drug delivery, tissue engineering. | Solvophobic effects, intermolecular interactions. |

| Coordination Polymers/MOFs | Catalysis, gas storage, separation. | Metal-ligand coordination bonds. |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the cinnoline ring system is influenced by the presence of the two adjacent nitrogen atoms, which can affect its aromaticity and susceptibility to various chemical transformations. While general reactivity patterns of cinnolines are known, the specific reactivity of this compound, particularly the interplay between the carboxylate group and the heterocyclic core, is an area ripe for exploration.

Future investigations could focus on:

Functionalization of the Cinnoline Core: Exploring selective C-H functionalization reactions would allow for the introduction of various substituents onto the cinnoline ring, providing access to a diverse library of derivatives with tailored properties.

Transformations of the Carboxylate Group: Investigating novel transformations of the ethyl ester group, beyond simple hydrolysis or amidation, could lead to the synthesis of new functional molecules.

Ring-Opening and Ring-Transformation Reactions: Studying the behavior of the cinnoline ring under various reaction conditions could uncover unprecedented rearrangements and transformations, leading to the discovery of new heterocyclic systems.

Uncovering novel reactivity patterns will not only expand the synthetic chemist's toolbox but also pave the way for the creation of innovative molecular architectures.

Computational Design and Predictive Synthesis of Advanced Cinnoline-Based Materials

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. While computational studies on cinnoline derivatives have been reported in the context of their biological activity, a systematic computational exploration of the material properties of this compound and its derivatives is yet to be undertaken.

Future research directions in this area include:

Prediction of Electronic and Optical Properties: Quantum chemical calculations can be used to predict the electronic structure, absorption and emission spectra, and nonlinear optical properties of these molecules, guiding the design of new materials for optoelectronic applications.

Modeling of Supramolecular Assembly: Molecular dynamics and Monte Carlo simulations can provide insights into the self-assembly processes of these molecules, helping to understand the formation of ordered nanostructures.

Predictive Synthesis: By combining computational predictions with automated synthesis platforms, it may be possible to accelerate the discovery of new cinnoline-based materials with desired properties.

The synergy between computational design and experimental synthesis will be crucial for the rapid development of the next generation of advanced materials based on the cinnoline scaffold.

| Computational Method | Predicted Properties | Potential Impact |

| Quantum Chemistry (DFT, etc.) | Electronic structure, UV-Vis spectra, NLO properties. | Design of new dyes, sensors, and optical materials. |

| Molecular Dynamics/Monte Carlo | Self-assembly behavior, crystal packing. | Understanding and control of nanostructure formation. |

| Machine Learning/AI | Structure-property relationships, reaction prediction. | Accelerated discovery of new materials and synthetic routes. |

Q & A

Q. What systematic literature review strategies ensure comprehensive coverage of this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.